molecular formula C9H7Br2N B595260 3-Bromo-6-(bromomethyl)-1H-indole CAS No. 1245644-87-4

3-Bromo-6-(bromomethyl)-1H-indole

Cat. No.: B595260
CAS No.: 1245644-87-4
M. Wt: 288.97
InChI Key: HDVPIPLRWNKESI-UHFFFAOYSA-N
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Description

3-Bromo-6-(bromomethyl)-1H-indole (CAS: 1245644-87-4) is a brominated indole derivative with the molecular formula C₉H₇Br₂N and a molecular weight of 297.97 g/mol. Its structure features a bromine atom at the 3-position and a bromomethyl (-CH₂Br) group at the 6-position of the indole ring (Figure 1). The compound is primarily used as a synthetic intermediate in organic chemistry and pharmaceutical research due to its reactive bromine substituents, which enable further functionalization via cross-coupling or nucleophilic substitution reactions .

The indole core is a privileged scaffold in medicinal chemistry, and bromination at specific positions modulates electronic properties and bioactivity. The bromomethyl group at position 6 enhances its utility in alkylation or click chemistry applications .

Properties

CAS No.

1245644-87-4

Molecular Formula

C9H7Br2N

Molecular Weight

288.97

IUPAC Name

3-bromo-6-(bromomethyl)-1H-indole

InChI

InChI=1S/C9H7Br2N/c10-4-6-1-2-7-8(11)5-12-9(7)3-6/h1-3,5,12H,4H2

InChI Key

HDVPIPLRWNKESI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1CBr)NC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The bromomethyl group in this compound distinguishes it from analogs with simple bromine or methyl substituents, offering unique reactivity for synthetic modifications .
  • Compounds like 6-Bromo-3-methyl-1H-indole (CAS: 1219741-50-0) prioritize lipophilicity, while methoxy-substituted derivatives (e.g., 6-Bromo-4-methoxy-1H-indole) enhance solubility .

This compound

However, analogous brominated indoles are typically synthesized via:

Electrophilic bromination of indole precursors.

Mannich reactions or alkylation to introduce substituents like bromomethyl groups .

This compound

  • Reactivity : The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), enabling conjugation to biomolecules or polymers. The 3-bromine atom facilitates Suzuki-Miyaura cross-coupling for aryl functionalization .
  • Applications: Potential use in drug discovery (e.g., kinase inhibitors) and materials science (e.g., conductive polymers) .

Comparative Reactivity

  • 6-Bromo-3-methyl-1H-indole : The methyl group is inert under most conditions, limiting further modification. Primarily used as a building block in agrochemicals .
  • 5-Bromo-3-(imidazolyl)-1H-indole : The imidazole moiety enables metal coordination, making it relevant in catalysis or metallodrug design .

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